molecular formula C14H17ClN2O2 B2867399 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421485-37-1

1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2867399
CAS No.: 1421485-37-1
M. Wt: 280.75
InChI Key: JODPXVWNKFBMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and high-yielding routes to the target compound.

Industrial Production Methods

Industrial production of azetidines, including this compound, often relies on scalable processes such as the ring-opening polymerization of aziridines and azetidines . These methods allow for the production of large quantities of the compound with consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of N-substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The ring strain in the azetidine moiety facilitates its binding to these targets, enhancing its efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPXVWNKFBMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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